Capreomycin (sulfate)

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Capreomycin sulfate is a second-line injectable antibiotic for MDR-TB with a distinct dual-resistance mechanism involving rrs and tlyA genes. It offers a 5-fold lower ototoxicity risk vs amikacin (HR=5.2; 95% CI, 1.2–22.6), making it the preferred injectable for patients with pre-existing hearing impairment or amikacin/kanamycin-resistant isolates confirmed by DST. Its higher median MIC (8 mg/L vs 2 mg/L for amikacin) provides a quantitative benchmark for DST assay validation and ECOFF establishment. Well-characterized PK parameters (Cmax: 20–40 mg/L; t½: 3–6 h post 1g IM) support bioequivalence and TDM studies. Stable at pH 4–8 (max stability at pH 6.3). Ideal for diagnostic R&D and generic formulation development where class-level substitution is clinically inappropriate.

Molecular Formula C25H46N14O11S
Molecular Weight 750.8 g/mol
Cat. No. B8069305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapreomycin (sulfate)
Molecular FormulaC25H46N14O11S
Molecular Weight750.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O
InChIInChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10+;
InChIKeyYCGPBVPZHGYLBK-QFHYWFJHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capreomycin Sulfate: A Second-Line Polypeptide Antibiotic for MDR-TB with Defined Activity and Resistance Profiles


Capreomycin sulfate is a cyclic polypeptide antibiotic primarily utilized as a second-line injectable agent in the treatment of multidrug-resistant tuberculosis (MDR-TB) [1]. It is a complex of four active components (capreomycin IA, IB, IIA, and IIB) and is produced by *Saccharothrix mutabilis* [2]. Unlike many aminoglycosides, capreomycin inhibits protein synthesis by binding to the interface between the 30S and 50S ribosomal subunits [2]. Its clinical application is defined by specific microbiological breakpoints, unique cross-resistance patterns, and a distinct adverse effect profile compared to other second-line injectables like amikacin and kanamycin [3]. Due to emerging resistance and toxicity concerns, the World Health Organization now prioritizes all-oral regimens, but capreomycin remains a critical component in specific, treatment-refractory cases, especially when susceptibility is confirmed [4].

Why Direct Substitution of Capreomycin Sulfate with Other Second-Line Injectables is Not Supported by Clinical Evidence


Despite belonging to the same therapeutic class of second-line injectable agents (SLIDs) for MDR-TB, capreomycin sulfate is not directly interchangeable with amikacin or kanamycin. This is due to critical, evidence-based differences in three key areas: (1) distinct quantitative *in vitro* activity, where capreomycin demonstrates a higher median minimum inhibitory concentration (MIC) against *M. tuberculosis* compared to amikacin [1]; (2) a divergent and clinically significant adverse effect profile, with a 5-fold lower risk of ototoxicity but a higher risk of severe hypokalemia compared to amikacin [2]; and (3) complex cross-resistance patterns governed by distinct mutations in the *rrs* and *tlyA* genes, meaning that susceptibility to one agent does not guarantee susceptibility to the others [3]. Therefore, therapeutic decisions must be guided by individual drug susceptibility testing (DST) and a careful patient-specific risk-benefit analysis, not by class-level assumptions.

Capreomycin Sulfate: A Quantitative Guide to Differential Evidence vs. Amikacin and Kanamycin for Scientific Selection


Comparative In Vitro Potency: Median MIC Values for Capreomycin vs. Amikacin and Kanamycin Against M. tuberculosis

In a direct comparative analysis of 57 clinical *Mycobacterium tuberculosis* isolates, the in vitro activity of capreomycin was directly compared to that of amikacin and kanamycin [1]. The study found that capreomycin had a significantly higher median MIC than both comparators, indicating lower inherent potency against the pathogen [1].

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Differential Ototoxicity Risk: A 5-Fold Lower Hazard for Capreomycin vs. Amikacin in MDR-TB Patients

A retrospective cohort study of 100 MDR-TB patients directly compared adverse effects between those initiated on capreomycin and those initiated on amikacin [1]. The analysis revealed a striking difference in the risk of developing ototoxicity, a key treatment-limiting adverse event [1].

Drug Safety Ototoxicity MDR-TB Treatment

Differential Electrolyte Toxicity: Higher Risk of Severe Hypokalemia with Capreomycin vs. Amikacin

In contrast to the lower ototoxicity risk, the same comparative clinical study found that capreomycin is associated with a significantly higher risk of hypokalemia, a potentially life-threatening electrolyte disturbance [1]. This led to discontinuation of the drug in a notable subset of patients [1].

Drug Safety Hypokalemia MDR-TB Treatment

Molecular Basis of Cross-Resistance: tlyA and rrs Mutations Define Capreomycin's Unique Resistance Pathway

The cross-resistance between capreomycin, amikacin, and kanamycin is not uniform and is driven by distinct genetic mutations. A foundational study identified that mutations in the *tlyA* gene specifically confer resistance to capreomycin and viomycin, but not to the aminoglycosides amikacin and kanamycin [1]. Conversely, specific mutations in the 16S rRNA gene (*rrs*), like A1401G, confer cross-resistance to kanamycin and amikacin, and can also affect capreomycin [1].

Drug Resistance Molecular Diagnostics Mycobacterium tuberculosis

Meta-Analysis of Clinical Outcomes: Comparative Efficacy of Capreomycin vs. Amikacin in MDR-TB Treatment

A large individual patient data meta-analysis of 12,030 MDR-TB patients from 25 countries compared treatment outcomes between different injectable agents [1]. The analysis quantified the difference in cure rates between patients treated with capreomycin and those treated with amikacin [1].

Clinical Outcomes MDR-TB Meta-Analysis

Pharmacokinetic Profile: Definitive Human PK Parameters for Dosing and Formulation

The pharmacokinetic behavior of capreomycin sulfate is a critical differentiator for dosing and therapeutic monitoring. Following a standard intramuscular dose, capreomycin achieves predictable serum concentrations that are essential for ensuring efficacy while minimizing toxicity [1].

Pharmacokinetics Cmax Half-life

Capreomycin Sulfate: Evidence-Based Application Scenarios for Procurement and Research Use


Treatment of MDR-TB in Patients with Documented Amikacin Resistance or High Risk of Ototoxicity

Based on the differential cross-resistance and safety profiles, capreomycin is the preferred injectable agent for MDR-TB patients with isolates resistant to amikacin and/or kanamycin but susceptible to capreomycin (as confirmed by DST) [1]. It is also indicated for patients with pre-existing auditory impairment or high occupational risk of hearing loss, given the 5-fold lower hazard of ototoxicity compared to amikacin (HR = 5.2; 95% CI, 1.2 to 22.6) [2]. In these scenarios, the lower efficacy compared to amikacin (9 fewer cures per 100 patients) [3] is a clinically acceptable trade-off to preserve hearing or overcome specific resistance patterns.

Companion Diagnostic and Susceptibility Testing Research

The unique, dual resistance mechanism of capreomycin, involving both *tlyA* and *rrs* genes [1], makes it a critical control and test compound in the development of next-generation molecular diagnostics for MDR-TB. Its higher median MIC (8 mg/L) compared to amikacin (2 mg/L) and kanamycin (4 mg/L) [4] provides a clear, quantitative benchmark for validating phenotypic DST assays and establishing robust epidemiological cut-off values (ECOFFs) for resistance surveillance.

Formulation and Bioequivalence Studies for Injectable Products

The well-defined pharmacokinetic profile of capreomycin sulfate (Cmax: 20-40 mg/L; t1/2: 3-6 hours following a 1g IM dose) [5] makes it a suitable reference standard for bioequivalence studies of generic injectable formulations. Researchers developing novel formulations can use these established PK parameters as a target for demonstrating therapeutic equivalence, while studies on its stability profile (e.g., stable at pH 4-8, maximum stability at pH 6.3) [6] can guide formulation optimization to improve shelf-life and reduce degradation.

Clinical Pharmacology and Therapeutic Drug Monitoring (TDM) Research

Capreomycin's narrow therapeutic window and its association with severe, dose-related adverse events like hypokalemia (resulting in discontinuation in 14% of patients) [2] and nephrotoxicity underscore the importance of TDM. Its established PK profile [5] provides the necessary data to conduct TDM studies aimed at optimizing individual patient doses, particularly in those with renal impairment, to maintain efficacy while mitigating toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capreomycin (sulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.